2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Overview
Description
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H13N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is the glucocorticoid receptor (GCR) . The GCR is a member of the cytoplasmic steroid receptors, which are the target molecules for the actions of endocrine gluco- and mineralo-corticoid, oestrogenic and protestagenic hormones .
Mode of Action
The compound acts as a selective, non-steroidal antagonist at the glucocorticoid receptor . This means it binds to the GCR and blocks its activity, preventing the receptor from carrying out its normal function.
Biochemical Pathways
The interaction of this compound with the GCR initiates a variety of signal transcription reactions and translocation of the steroid–receptor complex to the cell nucleus . On binding to nuclear glucocorticoid response elements, the steroid either causes transactivation, the active expression of biologically active proteins, or transrepression, the inhibition of protein expression .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group . This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to oxidative stress and apoptosis in cells. Threshold effects are also observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites in the cell. For example, by inhibiting cytochrome P450 enzymes, it can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation. For instance, binding to cytoplasmic proteins can lead to its retention within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. For example, the compound may be directed to the mitochondria through mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of quinoline with methylating agents under controlled conditions. One common method includes the use of formaldehyde and alkenyl or α,β-unsaturated organoboronic acids as nucleophiles . The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but with an additional methyl group.
4-Hydroxy-2-quinolones: Differ in the presence of a hydroxyl group at the 4-position.
2-Phenyl-1,3-oxazol-5(4H)-ones: Contain an oxazole ring instead of a quinoline ring.
Uniqueness
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-1H-quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWCOINGAPCVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.